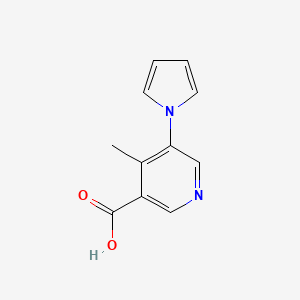

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGMKWUMPICJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201204077 | |

| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820609-10-6 | |

| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820609-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

A molecular docking investigation conducted on similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites. This suggests that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid might interact with its targets in a similar manner, leading to changes in the function of these enzymes.

Biochemical Analysis

Biochemical Properties

4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form hydrogen bonds with the active sites of certain enzymes, such as TYR158 and NAD300. These interactions are crucial for its biochemical activity, influencing the enzyme’s function and stability.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to enhance cell-specific productivity in batch cultures. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. These effects are essential for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it forms hydrogen bonds with the active sites of enzymes, altering their activity. Additionally, it can influence gene expression, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a valuable compound for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, influencing its biological activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity.

Biological Activity

4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

The compound features a pyrrole ring fused to a nicotinic acid moiety, which contributes to its unique properties. Its molecular formula is . The structural characteristics of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.

Target Interactions

This compound and its analogs have been shown to interact with several enzyme active sites, particularly those involved in cancer cell proliferation and survival. These interactions can result in cytotoxic effects against specific cancer cell lines, as indicated by various studies.

Cellular Effects

The compound influences cellular functions through multiple pathways:

- Gene Expression : It modulates the expression of genes involved in cell cycle regulation and apoptosis.

- Signal Transduction : Alters signaling pathways that control cell growth and differentiation.

- Enzyme Activity : Acts as an inhibitor or activator of enzymes critical for metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. For instance:

- In a study evaluating various pyrrole-containing compounds, some demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 µg/mL to 100 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5a | 0.8 | Antibacterial |

| 5f | 10 | Antifungal |

| 5k | 0.8 | Antitubercular |

Cytotoxicity

The compound has shown potential cytotoxic effects against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .

Case Studies and Research Findings

- Antitubercular Activity : A series of studies focused on the synthesis and evaluation of related compounds revealed that some exhibited significant antitubercular activity, with MIC values comparable to established drugs . This suggests a promising avenue for developing new treatments for tuberculosis.

- Molecular Docking Studies : Molecular docking studies have illustrated the binding affinities of these compounds to active sites of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These interactions are crucial for understanding their mechanisms of action and guiding further drug development .

- Cytotoxic Potential Against Cancer : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from nicotinic acid have shown minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 500 µg/mL against different pathogens .

Antifungal Properties

This compound also displays antifungal activity, particularly against Candida species. The MIC values for certain derivatives range from 15.62 µg/mL to 500 µg/mL, indicating strong potential for treating fungal infections .

Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines. The IC50 values observed suggest that this compound may be effective in reducing cell viability in various types of cancer cells .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agents: Its efficacy against bacterial and fungal infections positions it as a candidate for developing new antimicrobial therapies.

- Cancer Treatment: The observed cytotoxic effects warrant further investigation into its potential as an anticancer agent.

- Cognitive Disorders: As a positive allosteric modulator of nAChRs, it may be beneficial in treating neurodegenerative diseases and cognitive impairments associated with aging or other conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyrrole substitutions, nicotinic acid derivatives, or related heterocyclic frameworks.

Pyrrole-Containing Carboxylic Acids

4-[Formyl-5-(Hydroxymethyl)-1H-Pyrrol-1-yl]Butanoic Acid

- Structure: Butanoic acid backbone with formyl and hydroxymethyl-pyrrole substituents.

4-[Formyl-5-(Methoxymethyl)-1H-Pyrrol-1-yl]Butanoic Acid

- Structure: Methoxymethyl-pyrrole substituent on butanoic acid.

- Bioactivity : Enhanced hydroxyl radical-scavenging (ED₅₀: 11.9 μM) compared to hydroxymethyl analogs, suggesting substituent-dependent efficacy .

- Key Difference : Methoxy groups enhance lipophilicity, which may improve membrane permeability.

5-(Hydroxymethyl)-1H-Pyrrole-2-Carboxaldehyde

Nicotinic Acid Derivatives

5-Methylnicotinic Acid

- Structure: Nicotinic acid with a methyl group at the 5-position (C₇H₇NO₂).

- Bioactivity : Simpler structure lacking pyrrole; used as a reference standard in pharmaceutical analysis .

5-(Piperidin-1-yl)Nicotinic Acid

- Structure : Piperidine substituent on nicotinic acid (C₁₁H₁₄N₂O₂).

- Bioactivity : Safety data (e.g., acute toxicity, skin/eye irritation) are well-documented, but pharmacological roles are unspecified .

- Key Difference : Piperidine introduces basicity and conformational flexibility, contrasting with the planar pyrrole group.

Pyrazole-Based Analogs

3-[[1-(4-Chlorophenyl)-4-Methyl-5-(1H-Pyrrol-1-yl)-1H-Pyrazol-3-yl]Carbonyl]Aminobenzoic Acid

- Structure : Pyrazole core with chlorophenyl, methyl, and pyrrole substituents linked to benzoic acid.

- Bioactivity : Acts as an antibiotic adjuvant against drug-resistant Acinetobacter baumannii .

- Key Difference : The pyrazole ring and chlorophenyl group enhance structural complexity and antimicrobial targeting.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Key Observations:

The target compound’s nicotinic acid core may favor enzyme interactions (e.g., NAD⁺/NADH pathways) .

Substituent Impact : Methoxy or hydroxymethyl groups on pyrrole enhance radical-scavenging, whereas chlorophenyl groups in pyrazoles improve antimicrobial targeting .

Preparation Methods

Preparation of 5-Methyl Nicotinic Acid Precursors

A critical precursor is 5-methyl-nicotinic acid, which can be prepared with high purity and yield by oxidation of 3,5-lutidine using potassium permanganate under controlled aqueous conditions. This method is well-documented in patent CN106699650A and involves:

| Step | Conditions | Details |

|---|---|---|

| A | 25–35°C, 4–5 h addition of KMnO4, then 30°C for 15–18 h | 3,5-lutidine oxidized in water with potassium permanganate |

| B | Filtration of manganese dioxide by-product | Removal of solid impurities |

| C | pH adjustment with concentrated HCl to 0.3–0.6, centrifugation | Separation of 3,5-pyridinedicarboxylic acid by-product |

| D | Dissolution in ethanol at 75–85°C, heat filtration, cooling to 0–5°C, stirring, centrifugation, drying at 60–70°C | Purification to achieve >99% purity |

This process yields 5-methyl-nicotinic acid with purity up to 99.5%, suitable for further functionalization.

Purification and Characterization

Purification typically involves:

- Filtration and centrifugation to remove inorganic by-products.

- pH adjustment to exploit solubility differences between the product and impurities.

- Recrystallization from ethanol or other suitable solvents at controlled temperatures (0–5°C).

- Drying under vacuum or controlled heat (60–85°C) to obtain high-purity crystalline material.

Characterization of the final product is confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).

- High-Resolution Mass Spectrometry (HRMS).

- Infrared (IR) spectroscopy.

These analyses confirm the structural integrity and purity of the synthesized compound.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of 3,5-lutidine to 5-methyl-nicotinic acid | Potassium permanganate, water, 25–35°C, pH control with HCl | High-purity 5-methyl-nicotinic acid (>99%) |

| 2 | Condensation with pyrrole derivative | Methyl nicotinate, vinylpyrrolidone, potassium tert-butoxide, reflux in n-hexane | Intermediate potassium salt |

| 3 | Acid-catalyzed one-pot ring-opening, decarboxylation, cyclization | Dilute HCl (3–6 M), reflux | Formation of 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid |

| 4 | Purification | Filtration, centrifugation, recrystallization in ethanol, drying | Pure crystalline product |

Research Findings and Considerations

- The use of strong bases such as potassium tert-butoxide is critical for effective nucleophilic substitution and formation of the pyrrole ring on the pyridine scaffold.

- Acidic conditions for ring closure and decarboxylation must be carefully controlled to avoid side reactions and decomposition.

- The oxidation of 3,5-lutidine to 5-methyl-nicotinic acid is a mild and scalable process with environmentally friendly water as solvent and potassium permanganate as oxidant, though it produces manganese dioxide as a by-product requiring filtration.

- Enzymatic catalysis, while more common in nicotine synthesis, represents a promising avenue for future development in selective pyridine derivative synthesis.

- Analytical techniques such as NMR and HRMS are indispensable for confirming the successful synthesis and purity of the target compound.

Q & A

Q. Critical Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and purity. Discrepancies in peak splitting (e.g., pyrrole protons) require careful analysis .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C11H10N2O2; [M+H]+ = 203.082) .

- X-ray Crystallography : Resolves ambiguities in substituent orientation. Software like SHELX or ORTEP-III aids in structure refinement .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:

- Variable Temperature NMR : Identifies tautomeric equilibria by observing peak coalescence at elevated temperatures .

- Density Functional Theory (DFT) : Computes chemical shifts (e.g., using Gaussian or ORCA) and compares them with experimental NMR data to validate structural models .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, resolving ambiguities in substituent positioning .

What are the key physicochemical properties (e.g., solubility, stability) of this compound under various experimental conditions?

Basic Research Question

Key properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

- Stability :

What strategies are employed to elucidate the reaction mechanisms involving this compound in acidic or basic media?

Advanced Research Question

Mechanistic studies combine kinetic and spectroscopic methods:

- Kinetic Profiling : Monitor reaction rates under varying pH, temperature, and reagent concentrations. For example, peroxomonosulfate oxidation of nicotinic acid derivatives follows second-order kinetics (first-order in each reactant) .

- Isotopic Labeling : Use 18O or deuterated solvents to trace proton transfer steps in decarboxylation or hydrolysis pathways.

- In Situ Spectroscopy : UV-Vis or IR spectroscopy tracks intermediate species (e.g., enolates or radical ions) during reactions .

How do structural modifications at specific positions (e.g., pyrrole substitution) influence the compound's bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies compare analogs:

- Pyrrole Substitution : Replacing 1H-pyrrol-1-yl with pyrazol-1-yl (e.g., 5-(1-methylpyrazol-4-yl)nicotinic acid) alters receptor binding affinity due to steric and electronic effects .

- Methyl Group Impact : The 4-methyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological studies .

- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or acyl sulfonamide groups modulates pharmacokinetic properties .

Q. Methodological Tools :

- In Vitro Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

- Molecular Docking : Software like AutoDock Vina predicts binding modes to nicotinic acetylcholine receptors .

What computational approaches are used to predict the compound's interactions with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability and residence time .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., pyrrole N-H for hydrogen bonding) using tools like Schrödinger’s Phase .

- QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity data for predictive modeling .

How can researchers optimize synthetic yields while minimizing byproduct formation?

Basic Research Question

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or inline IR to detect intermediates and optimize reaction time.

- Purification Techniques : Combine column chromatography (silica gel) with recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Question

- Storage Conditions : Store at -20°C under inert atmosphere (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling Protocols : Use gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for DMSO) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.